2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide
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Overview
Description
2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene framework.
Tipepidine: A cough suppressant containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C20H19N3O2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
5-benzyl-4-methyl-2-(phenylcarbamoylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-13-16(12-14-8-4-2-5-9-14)26-19(17(13)18(21)24)23-20(25)22-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H2,21,24)(H2,22,23,25) |
InChI Key |
VCBGJFFTSUIYJI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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